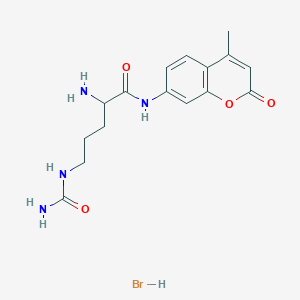
H-Orn(carbamoyl)-AMC . HBr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Orn(carbamoyl)-AMC . HBr is a compound that consists of an ornithine derivative conjugated with a carbamoyl group and an AMC (7-amino-4-methylcoumarin) moiety, combined with hydrobromic acid (HBr). This compound is often used in biochemical research due to its unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Orn(carbamoyl)-AMC . HBr typically involves the carbamoylation of ornithine followed by conjugation with AMC. The reaction conditions often include the use of organic solvents and catalysts to facilitate the carbamoylation process . The final product is then treated with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound. The process may also include purification steps such as crystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
H-Orn(carbamoyl)-AMC . HBr can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the carbamoyl group to other functional groups.
Substitution: The compound can participate in substitution reactions where the carbamoyl group is replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions may produce a variety of substituted products.
科学的研究の応用
H-Orn(carbamoyl)-AMC . HBr has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving carbamoyl groups.
Biology: The compound is used in enzymatic assays to study enzyme activity and kinetics.
Industry: The compound is used in the synthesis of other chemical compounds and materials
作用機序
The mechanism of action of H-Orn(carbamoyl)-AMC . HBr involves the interaction of the carbamoyl group with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reaction intermediates and products. The AMC moiety can be used as a fluorescent marker to monitor these reactions in real-time .
類似化合物との比較
Similar Compounds
Similar compounds to H-Orn(carbamoyl)-AMC . HBr include other carbamoyl derivatives and AMC conjugates. Examples include:
- H-Orn(carbamoyl)-βna . HBr
- H-Orn(carbamoyl)-AMC . HCl
Uniqueness
This compound is unique due to its specific combination of ornithine, carbamoyl, and AMC moieties, which confer distinct chemical and biological properties. Its hydrobromide form also provides specific solubility and stability characteristics that are advantageous in certain applications .
特性
IUPAC Name |
2-amino-5-(carbamoylamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4.BrH/c1-9-7-14(21)24-13-8-10(4-5-11(9)13)20-15(22)12(17)3-2-6-19-16(18)23;/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,20,22)(H3,18,19,23);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOHUMXDURSJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














